![molecular formula C20H24ClN5O B2978155 3-(2-氯苯基)-2,5-二甲基-N-[2-(吗啉-4-基)乙基]吡唑并[1,5-a]嘧啶-7-胺 CAS No. 900286-98-8](/img/structure/B2978155.png)

3-(2-氯苯基)-2,5-二甲基-N-[2-(吗啉-4-基)乙基]吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

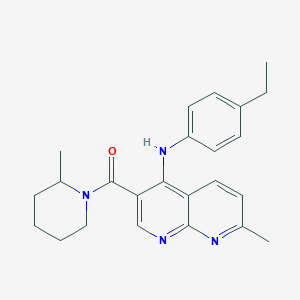

The compound “3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines. Pyrazolo[1,5-a]pyrimidines are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied and a huge variety of synthesis methods and synthetic analogues have been reported over the years . A copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. For instance, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .科学研究应用

抗菌和抗癌剂

新型吡唑衍生物,包括与所述化合物相关的化合物,已显示出作为抗菌和抗癌剂的巨大潜力。Hafez、El-Gazzar和Al-Hussain (2016)的一项研究合成了一系列化合物,并评估了它们的体外抗菌和抗癌活性。其中一些化合物的抗癌活性高于参考药物多柔比星,并且还表现出良好至优异的抗菌活性(Hafez、El-Gazzar和Al-Hussain,2016)。

杀虫和抗菌潜力

另一项研究重点关注嘧啶连接的吡唑杂环化合物的合成,展示了它们的杀虫和抗菌潜力。Deohate和Palaspagar (2020)发现这些化合物对粉虱科昆虫和选定的微生物表现出显着的活性,突出了它们在解决农业和公共卫生挑战方面的潜力(Deohate和Palaspagar,2020)。

杂环合成

该化合物及其类似物已用于合成各种杂环化合物,表明在药物化学和药物设计中具有广泛的潜在应用。例如,Ho和Suen (2013)报道了合成含有硫代氧嘧啶部分的新型衍生物,展示了这些化合物在生成具有潜在生物活性的不同分子结构方面的多功能性(Ho和Suen,2013)。

抗菌活性

Desai、Patel和Dave (2016)的进一步研究探索了含有吡唑、嘧啶和吗啉类似物的衍生物的抗菌活性。他们的研究结果表明,吸电子基团的存在显着增强了这些化合物的抗菌活性(Desai、Patel和Dave,2016)。

作用机制

Target of Action

Similar compounds with a pyrazolo[1,5-a]pyrimidine core have been identified as strategic compounds for optical applications . They have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets in a way that improves both the absorption and emission behaviors . This interaction is favored by electron-donating groups at position 7 on the fused ring .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have tunable photophysical properties , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to show inhibitory activity against influenza a and other viruses , suggesting that this compound may have antiviral effects.

Action Environment

Similar compounds have been found to have good solid-state emission intensities , suggesting that they may be stable under a variety of environmental conditions.

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthesis methods, the exploration of their diverse applications, and the design of new drugs bearing the pyrazolo[1,5-a]pyrimidine core .

属性

IUPAC Name |

3-(2-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)19(15(2)24-26)16-5-3-4-6-17(16)21/h3-6,13,22H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNISAJDGDULVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)

![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)

![4-[2-(3-Fluoro-phenyl)-ethyl]-phenylamine](/img/structure/B2978089.png)

![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)